methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate is a synthetic organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a chlorophenyl group, which is known for its various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate typically involves the reaction of 4-chlorophenyl ethylamine with methyl 4-formylbenzoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[2-(4-bromophenyl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(4-fluorophenyl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(4-methylphenyl)ethyl]carbamoyl}formamido)benzoate
Uniqueness
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s pharmacological profile.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-18(24)13-4-8-15(9-5-13)21-17(23)16(22)20-11-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAGVNSUHQDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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